molecular formula C16H22O4 B050473 Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate CAS No. 122115-54-2

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

Cat. No.: B050473
CAS No.: 122115-54-2
M. Wt: 278.34 g/mol
InChI Key: PHAFJUYPYMREHA-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a heptanoate chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases in the presence of a nucleophile.

Major Products Formed

    Oxidation: 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(4-methoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of ester compounds.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate involves its interaction with biological molecules through its ester and ketone functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ketone group can interact with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate can be compared with similar compounds such as:

    Ethyl 7-(4-hydroxyphenyl)-7-oxoheptanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate: Similar structure but with a chloro group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.

Biological Activity

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C16H22O4C_{16}H_{22}O_4 and features a heptanoate backbone with a methoxy group attached to a phenyl ring. Its unique structure contributes to its reactivity and biological properties, which are essential for its application in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxyphenyl group can engage in hydrophobic interactions with enzyme active sites, while the keto group may form hydrogen bonds, influencing enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, impacting signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

One of the most promising areas of research involves the compound's anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and H2228 (non-small cell lung cancer), by modulating cellular pathways linked to cell survival and proliferation.

  • Case Study : A study reported that treatment with this compound resulted in a dose-dependent increase in late apoptotic cells as observed through fluorescence microscopy techniques. The compound showed tumor growth inhibition (TGI) rates of 37.2% and 64.7% at doses of 25 mg/kg and 100 mg/kg respectively when tested in xenograft models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoateC15H19NO5C_{15}H_{19}NO_5Lacks methoxy group; potentially different biological activity
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxoC22H20N4OC_{22}H_{20}N_4OMore complex structure; potential for different pharmacological profiles

The presence of the methoxy group in this compound enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes compared to other derivatives.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the Heptanoate Backbone : This can be accomplished through esterification reactions.
  • Introduction of Functional Groups : The methoxy and ketone groups are introduced via selective reactions that ensure high yield and purity.

Properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-20-16(18)8-6-4-5-7-15(17)13-9-11-14(19-2)12-10-13/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAFJUYPYMREHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453577
Record name ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-54-2
Record name ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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